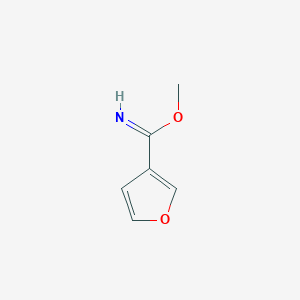

Methyl 3-furancarboximidate

説明

Methyl 3-furancarboximidate is an organic compound featuring a furan ring substituted with a carboximidate group at the 3-position, where the imidate functional group (-N=C-O-) is esterified with a methyl group. This structure confers unique reactivity and physicochemical properties, making it valuable in synthetic organic chemistry, particularly in the formation of heterocycles and as a precursor for pharmaceuticals or agrochemicals. Its imidate group allows for nucleophilic substitution reactions, distinguishing it from esters or amides.

特性

分子式 |

C6H7NO2 |

|---|---|

分子量 |

125.13 g/mol |

IUPAC名 |

methyl furan-3-carboximidate |

InChI |

InChI=1S/C6H7NO2/c1-8-6(7)5-2-3-9-4-5/h2-4,7H,1H3 |

InChIキー |

MHGJLJNEGMJCEW-UHFFFAOYSA-N |

正規SMILES |

COC(=N)C1=COC=C1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The provided evidence focuses on methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) and related compounds isolated from Austrocedrus chilensis resin . While these compounds share the methyl ester functional group (-COOCH₃), they differ fundamentally from Methyl 3-furancarboximidate in both structure and reactivity. Below is a comparative analysis based on functional groups, chromatographic behavior, and inferred properties:

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Reactivity :

- Methyl esters (e.g., compounds 4, 6, 8–10, 12 in ) undergo hydrolysis or transesterification but lack the nucleophilic imine group (-N=C-) present in Methyl 3-furancarboximidate. This makes the latter more reactive toward amines or thiols in condensation reactions .

Chromatographic Behavior: Diterpenoid methyl esters (, Figure 2) exhibit distinct gas chromatography (GC) retention times (e.g., sandaracopimaric acid methyl ester at ~15 min), attributed to their high molecular weights and hydrophobic backbones. Methyl 3-furancarboximidate, with a smaller furan ring and polar imidate group, would likely elute earlier in GC analysis due to lower molecular weight and higher polarity.

Physicochemical Properties: Methyl esters in are derived from resin acids, imparting low water solubility and high thermal stability. In contrast, Methyl 3-furancarboximidate’s imidate group may increase solubility in polar solvents (e.g., acetone or methanol) but reduce stability under acidic or aqueous conditions.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-furancarboximidate, and how can reaction conditions be optimized for reproducibility?

Methyl 3-furancarboximidate is typically synthesized via esterification or amidoxime formation. Key steps include:

- Catalyst selection : Use acid catalysts (e.g., H₂SO₄) for esterification or transition-metal catalysts for amidoxime intermediates.

- Temperature control : Maintain temperatures between 60–80°C to prevent side reactions like furan ring degradation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Reproducibility requires strict control of stoichiometry, solvent purity, and inert atmospheres (N₂/Ar) to avoid hydrolysis .

Q. What analytical techniques are critical for confirming the structural integrity of Methyl 3-furancarboximidate?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions on the furan ring and methyl ester group.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Cross-validation with computational models (DFT) ensures spectral assignments align with theoretical predictions .

Q. What safety protocols must be prioritized when handling Methyl 3-furancarboximidate?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste disposal : Segregate organic waste and collaborate with certified agencies for incineration or neutralization .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between observed and predicted reactivity of Methyl 3-furancarboximidate in nucleophilic substitutions?

- Controlled variable testing : Systematically vary solvents (polar aprotic vs. protic), bases (K₂CO₃ vs. Et₃N), and leaving groups.

- Kinetic studies : Use in-situ FTIR or LC-MS to monitor intermediate formation and reaction rates.

- Computational modeling : Compare activation energies (DFT) with experimental yields to identify steric/electronic mismatches .

Q. What methodologies are effective for analyzing the stability of Methyl 3-furancarboximidate under varying pH and temperature conditions?

- Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC.

- pH-dependent hydrolysis : Use buffered solutions (pH 2–12) to identify degradation pathways (e.g., ester hydrolysis to 3-furancarboxylic acid).

- Arrhenius modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures .

Q. How can Methyl 3-furancarboximidate be integrated into medicinal chemistry workflows for structure-activity relationship (SAR) studies?

- Derivatization : Synthesize analogs (e.g., amides, hydrazides) to probe electronic effects on bioactivity.

- Biological assays : Test against enzyme targets (e.g., kinases) using IC₅₀ determination with positive/negative controls.

- Data correlation : Use multivariate analysis (e.g., PCA) to link substituent properties (logP, Hammett constants) with activity .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Methyl 3-furancarboximidate Characterization

| Technique | Parameters | Expected Outcomes |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃), δ 6.55 (m, furan H) | Confirms methyl ester and furan ring |

| HRMS (ESI+) | m/z 142.0634 [M+H]⁺ | Matches theoretical mass (C₆H₇NO₂) |

| HPLC Retention | 8.2 min (C18, 70:30 MeOH:H₂O) | Purity >98% |

Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Mitigation |

|---|---|---|

| 3-Furancarboxylic Acid | Ester hydrolysis | Dry solvents, inert atmosphere |

| Dimethyl sulfate | Excess methylating agent | Quench with NaHCO₃, rigorous washing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。